molecular formula C13H21BF2N2O2 B13710345 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester

Cat. No.: B13710345
M. Wt: 286.13 g/mol
InChI Key: PDVPJZXAAPRYLD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and a 2,2-difluoroethyl group at the 1-position. The boronic acid is stabilized as a pinacol ester, a common strategy to enhance shelf stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects imparted by the difluoroethyl group, which may influence lipophilicity, metabolic stability, and binding interactions in biological systems .

Properties

Molecular Formula

C13H21BF2N2O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BF2N2O2/c1-8-11(9(2)18(17-8)7-10(15)16)14-19-12(3,4)13(5,6)20-14/h10H,7H2,1-6H3

InChI Key

PDVPJZXAAPRYLD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(F)F)C

Origin of Product

United States

Preparation Methods

Formation of the Boronic Ester via Suzuki-Miyaura Cross-Coupling

One of the most common routes involves the Suzuki-Miyaura coupling of a suitable halogenated pyrazole derivative with a boronic ester precursor.

Reaction Parameters Details Reference
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate or potassium acetate ,
Solvent Toluene/ethanol/water mixture ,
Temperature 80°C ,
Yield Approximately 66.8%

This method involves initial halogenation of the pyrazole ring at the 4-position, followed by coupling with a boronic ester such as 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, yielding the boronic ester precursor.

Direct Borylation of Pyrazole Derivatives

Alternatively, direct borylation of pyrazole derivatives can be achieved using bis(pinacolato)diboron in the presence of a transition metal catalyst, such as palladium or copper, under reflux conditions.

Reaction Conditions Details Reference
Catalyst Pd(dppf)Cl₂ or CuI
Base Potassium acetate or cesium carbonate
Solvent Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Temperature 105°C
Yield Up to 81%

This approach allows for efficient formation of the boronic ester directly on the heteroaryl core.

Final Assembly and Purification

The final step involves coupling the difluoroethyl pyrazole intermediate with the boronic ester, often via Suzuki-Miyaura coupling, under conditions similar to those described in section 2.1.

Reaction Conditions Details Reference
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ ,
Base Potassium carbonate ,
Solvent Toluene/ethanol/water
Temperature 80°C ,
Yield Up to 66%

Summary of Key Data

Methodology Reagents Conditions Yield References
Suzuki-Miyaura coupling Halogenated pyrazole + boronic ester 80°C, Pd catalyst, base 66.8%
Direct borylation Pyrazole + bis(pinacolato)diboron 105°C, Pd or Cu catalyst 81%
Difluoroethyl substitution Difluoroethyl halides or Grignard reagents -78°C to room temp 50-70% ,

Notes and Considerations

  • The choice of starting materials and reagents significantly influences the yield and purity.
  • Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
  • Purification typically involves column chromatography, recrystallization, or distillation, depending on the intermediate's properties.
  • Reaction optimization, including temperature, solvent, and catalyst loading, is crucial for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoroethyl group can also participate in various substitution reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Key Observations :

  • Fluorine atoms increase lipophilicity compared to unsubstituted analogs but reduce it relative to aromatic substituents like 4-fluorobenzyl .

Reactivity in Suzuki-Miyaura Coupling

  • Electron-deficient boronic esters (e.g., difluoroethyl-substituted) may require optimized reaction conditions (e.g., higher catalyst loading or elevated temperatures) compared to electron-rich analogs like 1-ethyl or 1-THP derivatives .
  • Yields : 1-Benzyl and 1-ethyl analogs achieve >70% yields in Suzuki couplings, while fluorinated variants (e.g., 4-fluorobenzyl) show slightly reduced yields due to steric hindrance .

Physical and Spectroscopic Properties

Property 3,5-Dimethylpyrazole-4-boronic acid pinacol ester 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester Target Compound (Predicted)
Molecular Weight (g/mol) 222.09 222.09 254.10
Density (g/cm³) 1.05 1.07 (estimated) 1.22 (estimated)
Boiling Point (°C) 364.5 ~350 ~300
LogP (Predicted) 1.8 2.1 2.5
Fluorescence (if applicable) Not reported Not reported Potential pH-sensitive emission due to fluorination

Notes:

  • The difluoroethyl group likely reduces boiling point due to lower molecular symmetry but increases density via fluorine’s atomic mass.
  • Predicted LogP values suggest enhanced membrane permeability compared to non-fluorinated analogs.

Biological Activity

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic acid pinacol ester is a specialized boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. Characterized by its unique molecular structure, this compound is primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling due to its boron functionality. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.

  • Molecular Formula : C11H19BN2O2
  • Molecular Weight : 222.09 g/mol
  • Appearance : White to beige powder

The compound's structure features a pyrazole ring and a pinacol ester functional group, which contribute to its reactivity and interaction with biological systems .

Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteasomes involved in metabolic pathways. The unique difluoroethyl substituent in this compound may enhance its lipophilicity, potentially improving its interactions with cellular targets compared to other pyrazole-based boron compounds .

Potential Therapeutic Applications

While specific biological activity data for this compound is limited, research indicates that similar compounds exhibit significant biological activities. For instance:

  • Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation and cell cycle regulation.
  • Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cell proliferation through their interactions with specific protein targets .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
3,5-Dimethylpyrazole-4-boronic Acid Pinacol EsterC11H19BN2O2Lacks difluoroethyl group; used in similar reactions
3-Bromo-3-methyl-1H-pyrazole-4-boronic AcidC8H10BBrN2O2Contains bromine; utilized in Suzuki coupling
4-Methyl-3-pyrazolylboronic AcidC7H10BNO2Simpler structure; used in various organic syntheses

The difluoroethyl group in our compound may provide enhanced selectivity and potency against specific biological targets compared to these analogs .

Case Studies and Research Findings

Research has shown that boron-containing compounds can significantly impact cellular mechanisms. For example:

  • A study demonstrated that similar pyrazole-based boron compounds effectively inhibited cancer cell growth by disrupting proteasomal function .
  • Another investigation highlighted the potential of boronic acids in drug discovery, particularly for developing inhibitors targeting protein-protein interactions essential for tumor progression .

Q & A

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software models transmetalation barriers and boron hybridization states.
  • Molecular Dynamics (MD) : GROMACS simulations assess solvation effects on hydrolysis rates.
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question
For NMR, benchmark computed chemical shifts (via ACD/Labs or mNOVA) against experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects. In , methyl group splitting in ¹H NMR of similar esters was resolved via variable-temperature NMR to identify rotameric equilibria .

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